1-Benzyl-3-methylpiperidin-4-amine

Opioid analog synthesis 3-Alkylfentanyl SAR Forensic reference standards

1-Benzyl-3-methylpiperidin-4-amine (CAS 82378-86-7), also referred to as 4-amino-1-benzyl-3-methylpiperidine, is a disubstituted piperidine derivative (C₁₃H₂₀N₂, MW 204.31) bearing a 4-amino group and a 3-methyl substituent on the piperidine ring with an N-benzyl protecting group. The compound exists as a racemic mixture of cis/trans diastereomers, with commercial specifications typically at 95% purity, and is supplied as a free base liquid (density 1.005 g/cm³, boiling point 291.1 °C).

Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
CAS No. 82378-86-7
Cat. No. B1344093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-methylpiperidin-4-amine
CAS82378-86-7
Molecular FormulaC13H20N2
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCC1CN(CCC1N)CC2=CC=CC=C2
InChIInChI=1S/C13H20N2/c1-11-9-15(8-7-13(11)14)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,14H2,1H3
InChIKeyMGTFEKWKCLDVNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-3-methylpiperidin-4-amine (CAS 82378-86-7): A Chiral 4-Aminopiperidine Scaffold for Controlled Substance Analog Synthesis and Medicinal Chemistry Building Block Procurement


1-Benzyl-3-methylpiperidin-4-amine (CAS 82378-86-7), also referred to as 4-amino-1-benzyl-3-methylpiperidine, is a disubstituted piperidine derivative (C₁₃H₂₀N₂, MW 204.31) bearing a 4-amino group and a 3-methyl substituent on the piperidine ring with an N-benzyl protecting group [1]. The compound exists as a racemic mixture of cis/trans diastereomers, with commercial specifications typically at 95% purity, and is supplied as a free base liquid (density 1.005 g/cm³, boiling point 291.1 °C) [2]. It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and forensic analytical reference standard programs [3].

Why Generic N-Benzylpiperidine or 4-Aminopiperidine Alternatives Cannot Replace 1-Benzyl-3-methylpiperidin-4-amine (CAS 82378-86-7) in Fentanyl Analog and Stereospecific Drug Discovery Programs


1-Benzyl-3-methylpiperidin-4-amine uniquely combines three structural features—the N-benzyl protecting group, the 3-methyl substituent, and the free 4-amine—in a single scaffold that enables both direct incorporation into 3-alkylfentanyl analog frameworks and downstream stereochemical diversification [1]. Generic alternatives lacking any one of these features (e.g., 1-benzyl-4-piperidone, which lacks the 4-amine, or 4-amino-1-benzylpiperidine, which lacks the 3-methyl group) produce fundamentally different pharmacophores upon elaboration . Furthermore, the compound's dual chiral centers at positions 3 and 4 make its procurement as a defined racemate, or as resolved single enantiomers (e.g., (3R,4R)-isomer, CAS 1821752-80-0), critical for programs evaluating stereochemistry-dependent receptor binding, metabolic stability, or regulatory impurity profiling [2]. Substitution with structurally adjacent analogs changes both the synthetic entry point and the stereochemical outcome of downstream chiral resolutions, generating molecules whose pharmacological and analytical properties cannot be cross-referenced to existing datasets [2].

Quantitative Differentiation Evidence for 1-Benzyl-3-methylpiperidin-4-amine (CAS 82378-86-7) Against Closest Structural Analogs


3-Methylfentanyl Analog Precursor: Structural Necessity of the 3-Methyl-4-amino Motif Confirmed via cis/trans Diastereomer Pharmacological Activity Ratios

1-Benzyl-3-methylpiperidin-4-amine serves as the direct penultimate intermediate for 3-methylfentanyl analogs. In a systematic study of twelve racemic cis and trans 3-alkylfentanyl analogs, the cis-3-Me fentanyl isomer (derived from cis-1-benzyl-3-methylpiperidin-4-amine) exhibited 8× fentanyl analgesic potency in rats, while the trans isomer and other 3-alkyl variants (ethyl, propyl, etc.) were markedly less active or inactive, establishing that both the 3-methyl substitution pattern and cis stereochemistry are indispensable for high-potency opioid activity [1]. Structural analogs lacking the 3-methyl group (e.g., fentanyl derived from 4-anilino-N-phenethylpiperidine) or bearing alternative N-substituents cannot access this potency range without fundamental scaffold redesign [1].

Opioid analog synthesis 3-Alkylfentanyl SAR Forensic reference standards

Stereochemical Configurational Control: Scalable Resolution of (3R,4R)- and (3S,4S)-Enantiomers with Defined Diastereomeric Purity >99% de for Downstream Drug Discovery

A 2024 Tetrahedron publication reported a concise, scalable synthesis of optically pure (3R,4R)-1-benzyl-3-methyl-4-aminopiperidine achieving >99% diastereomeric excess (de) starting from commercially available N-benzyl-3-methyl-4-piperidone [1]. The method employs chiral resolution followed by cis-selective ketone reduction and Mitsunobu inversion to install the trans-amine stereochemistry. By contrast, the corresponding (3R,4R)-1-Boc-3-methyl-4-aminopiperidine and the regioisomeric (3R,4R)-1-benzyl-4-methylpiperidin-3-amine (used as a Tofacitinib impurity marker) require distinct synthetic routes and produce different stereochemical outcomes [1][2]. The benzyl-protected scaffold uniquely allows both N-debenzylation to the free piperidine and orthogonal Boc protection without racemization, providing a branching point that the Boc-protected or N-methyl analogs cannot replicate without additional protection/deprotection steps [1].

Chiral resolution Stereoselective synthesis Tofacitinib intermediates

Sigma Receptor Binding Affinity: Racemic and Enantiomeric Differentiation at σ1 and σ2 Receptors Confirms Scaffold-Specific Pharmacological Utility

Binding affinity data for the (3S,4S)-1-benzyl-3-methylpiperidin-4-amine enantiomer deposited in ChEMBL (CHEMBL1698776) and BindingDB (BDBM50604967) reveals σ2 receptor Ki = 90 nM and σ1 receptor Ki = 841 nM, yielding a σ1/σ2 selectivity ratio of approximately 9.3-fold in favor of σ2 [1]. While this compound represents a single enantiomer rather than the racemate, the data demonstrate that the 1-benzyl-3-methylpiperidin-4-amine scaffold engages sigma receptors with measurable affinity and stereochemistry-dependent selectivity—a property absent in simpler N-benzylpiperidines lacking the 4-amine or 3-methyl substituents [1]. Related 4-aminopiperidine-based sigma ligands reported in the patent literature show that deletion of the 3-methyl group or relocation to the 4-position abolishes sigma receptor affinity, confirming the scaffold-specific nature of this interaction [2].

Sigma receptor ligands CNS drug discovery Enantioselective binding

4-Aminopiperidine Pharmacophore Platform: M3 Muscarinic Antagonist and SST5 Antagonist Lead Optimization Requires N-Benzyl-3-methyl Substitution Pattern for Target Affinity and Selectivity

The broader 4-aminopiperidine scaffold with N-benzyl substitution has been validated across multiple GPCR targets. A series of 4-amino-piperidine M3 muscarinic antagonists achieved Ki values as low as 1 nM for human M3-R with 3- to 40-fold selectivity over M2-R [1]. In an independent program, benzyl-substituted 4-aminopiperidine nicotinamides were identified as potent SST5 antagonists with Ki values spanning 2.4–436 nM and strong enantiodiscrimination by the receptor . Although 1-benzyl-3-methylpiperidin-4-amine itself was not the final active compound in these studies, the SAR data indicate that the N-benzyl group and the 4-amino substitution are critical pharmacophoric elements; the addition of the 3-methyl group (as present in CAS 82378-86-7) introduces conformational constraint not available in the simpler 4-amino-1-benzylpiperidine scaffold, potentially enhancing subtype selectivity through steric and stereoelectronic effects [1].

M3 muscarinic antagonists Somatostatin SST5 antagonists GPCR medicinal chemistry

Physicochemical and Safety Profile: Quantified Solubility, Stability, and Hazard Classification Enable Informed Procurement vs. Alternative 4-Aminopiperidine Building Blocks

Computed aqueous solubility for 1-benzyl-3-methylpiperidin-4-amine is 4.3 g/L at 25 °C , placing it in the moderately soluble range suitable for both organic synthesis workup (aqueous/organic extraction) and in vitro assay preparation. Its GHS hazard classification includes H315 (skin irritation), H318 (serious eye damage), and H335 (respiratory irritation), with a 'Danger' signal word [1]. In comparison, the structurally related 1-benzyl-3-methylpiperidine (CAS 6560-75-4), which lacks the 4-amine, has a different toxicological profile due to the absence of the primary amine reactive handle; the 1-benzyl-4-piperidone analog (CAS 34737-89-8) carries distinct reactivity hazards associated with the ketone carbonyl . These differences have practical implications for laboratory handling protocols, waste disposal, and regulatory compliance documentation.

Pre-formulation Solubility Safety classification

Procurement-Guiding Application Scenarios for 1-Benzyl-3-methylpiperidin-4-amine (CAS 82378-86-7) Based on Verified Differentiation Evidence


Forensic Toxicology Reference Standard and Controlled Substance Analog Synthesis

For forensic laboratories and DEA-licensed research facilities synthesizing 3-methylfentanyl analogs for analytical reference standard development, 1-benzyl-3-methylpiperidin-4-amine is the required penultimate intermediate. The compound's 3-methyl-4-amino substitution pattern is non-substitutable: SAR data demonstrate that the cis-3-methylfentanyl derived from this scaffold exhibits 8× fentanyl potency, while analogs with alternative 3-alkyl groups or trans stereochemistry are substantially less active or inactive [1]. Spectroscopic confirmation via GC/MS (SpectraBase entry with ≥99% library match) supports its use as a certified reference material precursor [2].

Enantioselective Medicinal Chemistry: Kinase Inhibitor and GPCR Ligand Chiral Building Block

Medicinal chemistry groups pursuing stereochemically defined 4-aminopiperidine-based leads (e.g., kinase inhibitors, GPCR antagonists) benefit from the validated scalable route to enantiomerically pure (3R,4R)-1-benzyl-3-methyl-4-aminopiperidine (>99% de) [1]. The N-benzyl group enables orthogonal deprotection to the free piperidine without racemization, a strategic advantage over Boc-protected analogs that require acidic deprotection conditions incompatible with acid-sensitive downstream functionality [1]. The scaffold's demonstrated engagement with sigma receptors (σ2 Ki = 90 nM for the (3S,4S)-isomer) provides an additional rationale for programs targeting CNS receptors where sigma affinity may contribute to or confound the pharmacological profile [3].

M3 Muscarinic and SST5 Antagonist Lead Optimization Using 3-Methyl-Constrained 4-Aminopiperidine Scaffolds

Research programs targeting M3 muscarinic receptors (overactive bladder, COPD) or somatostatin SST5 receptors (metabolic disease) can utilize 1-benzyl-3-methylpiperidin-4-amine as a conformationally constrained scaffold for lead optimization. Published SAR on 4-aminopiperidine series has yielded M3 antagonists with Ki ~1 nM and 3- to 40-fold selectivity over M2-R, and SST5 antagonists with Ki values down to 2.4 nM [1][2]. The 3-methyl substituent present in this scaffold introduces steric bias that is absent in the simpler 4-amino-1-benzylpiperidine, potentially restricting the rotational freedom of the 4-amino substituent and enhancing subtype selectivity—a hypothesis testable through procurement of this compound as a starting material for focused library synthesis [1].

Pharmaceutical Impurity Profiling and Analytical Method Development for Piperidine-Containing APIs

Analytical development groups supporting Tofacitinib and related 3,4-disubstituted piperidine APIs can utilize 1-benzyl-3-methylpiperidin-4-amine as a key intermediate for synthesizing regioisomeric and stereoisomeric impurity standards. The compound's structural relationship to (3R,4R)-1-benzyl-4-methylpiperidin-3-amine (a known Tofacitinib impurity marker) provides a starting point for developing HPLC methods capable of resolving positional isomers (3-methyl-4-amine vs. 4-methyl-3-amine) and diastereomers (cis vs. trans) within the same chromatographic run [1]. Commercial availability at 95% purity from multiple vendors with full Certificate of Analysis documentation supports regulatory-compliant impurity profiling programs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-3-methylpiperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.